molecular formula C22H18N4O5S B4061058 ethyl 4-({[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate

ethyl 4-({[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate

Cat. No. B4061058
M. Wt: 450.5 g/mol
InChI Key: JSOJPJSUSREEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is a derivative of benzoic acid and contains a triazine ring, which makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Ethyl 4-({[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate has shown potential in various scientific research applications. In the field of pharmaceuticals, the compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. In agrochemicals, the compound has been tested for its herbicidal and fungicidal activities, making it a potential candidate for crop protection. In materials science, the compound has been explored for its use as a fluorescent probe for detecting metal ions.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. In the case of its anti-inflammatory and analgesic properties, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. In cancer therapy, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and cell proliferation. The inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-({[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation and pain, and exhibit herbicidal and fungicidal activities. In vivo studies have shown that the compound is well-tolerated and has low toxicity. However, further studies are needed to determine its pharmacokinetics and pharmacodynamics in humans.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-({[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate in lab experiments include its potential applications in various fields, its high purity and yield, and its low toxicity. However, the limitations of using the compound include its high cost, the need for specialized equipment and expertise for its synthesis, and the lack of standardized protocols for its use in different applications.

Future Directions

There are several future directions for the research on Ethyl 4-({[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate. In the field of pharmaceuticals, further studies are needed to determine its efficacy and safety in humans, as well as its potential use in combination therapy with other drugs. In agrochemicals, the compound can be further optimized to improve its herbicidal and fungicidal activities and reduce its environmental impact. In materials science, the compound can be explored for its use in sensing and imaging applications. Overall, the research on Ethyl 4-({[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate has the potential to lead to the development of new drugs, agrochemicals, and materials with improved properties and reduced environmental impact.

properties

IUPAC Name

ethyl 4-[[2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-2-29-21(28)14-7-9-15(10-8-14)23-18(27)13-32-22-24-19(16-5-3-11-30-16)20(25-26-22)17-6-4-12-31-17/h3-12H,2,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOJPJSUSREEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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